Invertase

Descripción general

Descripción

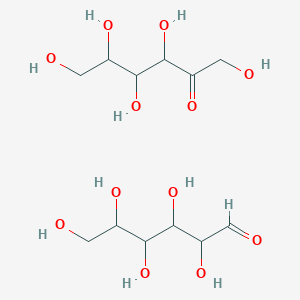

El azúcar invertida, también conocida como azúcar invertida o jarabe de azúcar invertido, es una mezcla de dos azúcares simples: glucosa y fructosa. Se produce mediante la hidrólisis de la sacarosa, un disacárido, en sus monosacáridos componentes. El azúcar invertido es más dulce que la sacarosa y se utiliza comúnmente en la industria alimentaria para mejorar la textura, retener la humedad y evitar la cristalización .

Aplicaciones Científicas De Investigación

El azúcar invertido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente reductor y en la síntesis de varios compuestos orgánicos.

Biología: Sirve como fuente de carbono en medios de cultivo microbiano.

Medicina: Se utiliza en soluciones intravenosas para la nutrición parenteral.

Industria: Ampliamente utilizado en la industria alimentaria y de bebidas para mejorar la textura, el sabor y la vida útil de los productos .

Mecanismo De Acción

El azúcar invertido ejerce sus efectos principalmente a través de sus monosacáridos componentes, glucosa y fructosa. Estos azúcares se absorben fácilmente en el intestino y son metabolizados por el cuerpo. La glucosa se absorbe a través del transportador GLUT2, mientras que la fructosa se absorbe a través del transportador GLUT5. Una vez absorbidos, la glucosa y la fructosa entran en la glucólisis y otras vías metabólicas para proporcionar energía .

Análisis Bioquímico

Biochemical Properties

Invertase interacts with sucrose, a non-reducing disaccharide, to cleave it into glucose and fructose . This reaction is facilitated by the enzyme’s ability to cleave the O-C (fructose) bond of sucrose . This compound exists in several isoforms with different biochemical properties and subcellular locations . These isoforms appear to regulate the entry of sucrose into different utilization pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the breakdown of sucrose, thereby controlling the availability of glucose and fructose for various metabolic processes . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its enzymatic activity. It cleaves sucrose into glucose and fructose by adding a hydrogen ion to the glycosidic atom by an imidazolium cation . This results in an unstable intermediate carbonium ion, which is then attacked by a nucleophilic oxygen atom from alcohol or water, leaving behind a fructose molecule .

Metabolic Pathways

This compound is involved in the metabolic pathway of sucrose breakdown. It interacts with sucrose to produce glucose and fructose, which can then enter glycolysis and the tricarboxylic acid cycle for the production of ATP and NADH .

Transport and Distribution

This compound is distributed within cells and tissues where it plays a role in the hydrolysis of sucrose. The transport and distribution of this compound within cells and tissues are likely facilitated by various transporters or binding proteins .

Subcellular Localization

This compound is found in various subcellular locations, including the cytoplasm, the cell wall, and the vacuole . The specific localization can influence the enzyme’s activity or function. For instance, cell wall invertases are ionically bound to the cell wall and have been detected in several isoforms .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El azúcar invertido se prepara típicamente mediante la hidrólisis de la sacarosa utilizando métodos ácidos o enzimáticos. El método de hidrólisis ácida implica calentar una solución de sacarosa con un ácido como el ácido cítrico o el crémor tártaro. Este proceso rompe el enlace glucosídico entre la glucosa y la fructosa . El método enzimático utiliza la enzima invertasa para catalizar la hidrólisis de la sacarosa en glucosa y fructosa. Este método es más eficiente y ecológico en comparación con la hidrólisis ácida .

Métodos de producción industrial: En entornos industriales, el azúcar invertido se produce mediante procesos de hidrólisis a gran escala. El método enzimático es preferido debido a su mayor eficiencia de conversión y menor consumo de energía. Las enzimas invertasas inmovilizadas se utilizan a menudo para mejorar la estabilidad y la reutilización de la enzima, lo que hace que el proceso sea más rentable .

Análisis De Reacciones Químicas

Tipos de reacciones: El azúcar invertido experimenta varias reacciones químicas, que incluyen:

Oxidación: El azúcar invertido se puede oxidar para producir varios ácidos orgánicos.

Reducción: Se puede reducir para formar alcoholes de azúcar como el sorbitol y el manitol.

Reacción de Maillard: El azúcar invertido reacciona con los aminoácidos para producir productos de la reacción de Maillard, que contribuyen al dorado y al desarrollo del sabor en los alimentos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Reacción de Maillard: Esta reacción suele ocurrir bajo condiciones de calor y baja humedad.

Productos principales:

Oxidación: Ácidos orgánicos como el ácido glucónico.

Reducción: Alcoholes de azúcar como el sorbitol.

Reacción de Maillard: Compuestos complejos de sabor y pigmentos marrones.

Comparación Con Compuestos Similares

El azúcar invertido a menudo se compara con otros edulcorantes como el jarabe de maíz de alta fructosa y el jarabe simple:

Jarabe de maíz de alta fructosa: Contiene una proporción más alta de fructosa a glucosa en comparación con el azúcar invertido, lo que lo hace más dulce. Se produce mediante el procesamiento enzimático del almidón de maíz.

Jarabe simple: Una mezcla de sacarosa y agua, típicamente en una proporción de 1:1.

Compuestos similares:

- Jarabe de maíz de alta fructosa

- Jarabe simple

- Miel: Contiene naturalmente una mezcla de glucosa y fructosa, similar al azúcar invertido .

Las propiedades únicas del azúcar invertido, como su mayor dulzura y su capacidad para evitar la cristalización, lo convierten en un ingrediente valioso en diversas aplicaciones.

Propiedades

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVXUVWGSCCGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>105ºC | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Completely soluble | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

1.00211 (WT %= 1; VACUUM) | |

| Record name | INVERT SUGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

8013-17-0 | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sugar, invert | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sugar, invert | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INVERT SUGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Can invertose be safely mixed with other intravenous solutions for clinical use?

A1: Yes, research suggests that invertose exhibits compatibility with several intravenous solutions. Studies have confirmed the stability of various drugs, including Cefoperazone Sodium/Tazobactam Sodium [], Ozagrel Sodium [], and Sulfotanshinone Sodium [], when mixed with invertose injection. These mixtures remained stable for at least 6 hours, maintaining their appearance, pH, and drug content.

Q2: Does the addition of Heparin influence the tissue response to invertose infusion?

A2: Phlebographic studies in children revealed that while invertose infusion could induce tissue damage, manifested as changes in vessel walls, edema, and venous circulation disturbances, the inclusion of Heparin significantly reduced these adverse effects [].

Q3: Are there any safety concerns regarding the use of invertose in intravenous nutrition?

A5: While generally considered safe for intravenous nutrition, some studies suggest that compared to saline, invertose, along with other solutions like glucose and Vamine, can cause damage to the microcirculation, potentially increasing the risk of thrombophlebitis [].

Q4: Is there a risk of Volkmann's contracture associated with extravascular infusion of hypertonic invertose?

A6: While not explicitly discussed in the provided research, one paper mentions Volkmann's contracture in the context of extravascular infusion of hypertonic invertose []. This suggests potential risks associated with the extravascular administration of hypertonic invertose solutions.

Q5: Are there alternative carbohydrate solutions for intravenous nutrition, and how do they compare to invertose?

A7: Yes, solutions containing glucose, fructose, and xylitol have been investigated as alternatives to invertose in intravenous nutrition []. These studies often focus on comparing the metabolic impact of these solutions, particularly their effect on blood glucose and insulin levels.

Q6: What analytical techniques are commonly employed in invertose research?

A8: High-performance liquid chromatography (HPLC) is frequently used to determine the stability of drug solutions containing invertose [, , ]. This method enables researchers to quantify drug content in the presence of invertose and assess any potential degradation over time.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)

![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)

![3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B33475.png)